molecular formula C15H9Cl2F2NO B12538172 N-(2,5-Dichlorophenyl)-3-(3,4-difluorophenyl)prop-2-enamide CAS No. 821004-81-3

N-(2,5-Dichlorophenyl)-3-(3,4-difluorophenyl)prop-2-enamide

Cat. No.: B12538172
CAS No.: 821004-81-3
M. Wt: 328.1 g/mol
InChI Key: CMZRYEWQDDKMHQ-UHFFFAOYSA-N
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Description

N-(2,5-Dichlorophenyl)-3-(3,4-difluorophenyl)prop-2-enamide is a synthetic cinnamanilide derivative offered for research purposes. This compound is designed for investigators exploring new chemical entities with antimicrobial properties. Inspired by recent scientific findings on halogenated cinnamanilides, this compound features a strategic combination of dichloro- and difluorophenyl substitutions, which are known to be key in enhancing biological activity and optimizing physicochemical properties like lipophilicity . Cinnamic acid derivatives are a class of compounds recognized for their low toxicity and broad-spectrum biological activities, making them a promising scaffold in medicinal chemistry . Research on structurally similar compounds has demonstrated significant efficacy against Gram-positive bacteria, including clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis . Furthermore, related analogs have shown potent activity against mycobacterial strains, including Mycobacterium smegmatis and slow-growing strains, suggesting potential application in anti-tuberculosis research . The incorporation of halogen atoms is a established strategy to improve antibacterial potency and influence the compound's lipophilicity, a critical parameter for drug absorption and distribution . This product is intended for in vitro research only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

821004-81-3

Molecular Formula

C15H9Cl2F2NO

Molecular Weight

328.1 g/mol

IUPAC Name

N-(2,5-dichlorophenyl)-3-(3,4-difluorophenyl)prop-2-enamide

InChI

InChI=1S/C15H9Cl2F2NO/c16-10-3-4-11(17)14(8-10)20-15(21)6-2-9-1-5-12(18)13(19)7-9/h1-8H,(H,20,21)

InChI Key

CMZRYEWQDDKMHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)NC2=C(C=CC(=C2)Cl)Cl)F)F

Origin of Product

United States

Preparation Methods

Microwave-Assisted Acylation

The most efficient method for synthesizing N-arylcinnamanilides involves microwave-assisted acylation of substituted anilines with activated cinnamic acid derivatives. For the target compound:

  • Activation of Cinnamic Acid :

    • 3,4-Difluorocinnamic acid is activated to an acyl chloride using phosphorus trichloride (PCl₃) in dry chlorobenzene under microwave irradiation.
    • Reaction conditions: 100–150°C, 10–30 minutes, yielding the acyl chloride intermediate.
  • Aminolysis with 2,5-Dichloroaniline :

    • The activated cinnamic acid reacts with 2,5-dichloroaniline in dry chlorobenzene.
    • Microwave irradiation accelerates the reaction, reducing side products and improving yields.

Example Reaction Scheme :

3,4-Difluorocinnamic acid + PCl₃ → 3,4-Difluorocinnamoyl chloride  
3,4-Difluorocinnamoyl chloride + 2,5-Dichloroaniline → Target compound  

Conventional Thermal Synthesis

For laboratories without microwave reactors, thermal methods can be employed, though yields are typically lower:

Parameter Microwave Method Thermal Method
Solvent Dry chlorobenzene Chlorobenzene
Temperature 100–150°C 80–120°C
Time 10–30 minutes 2–4 hours
Yield Range 65–91% 50–75%

Reaction Optimization

Role of Electron-Withdrawing Groups

The electron-withdrawing effects of chlorine (on the anilide) and fluorine (on the cinnamyl) enhance reactivity:

  • Chlorine substituents (2,5-positions): Increase electrophilicity of the acyl chloride, facilitating nucleophilic attack by the aniline.
  • Fluorine substituents (3,4-positions): Stabilize the conjugated system, improving solubility in organic solvents.

Key Insight : Substituents at the meta and para positions of the anilide and cinnamyl rings are critical for achieving high yields.

Purification and Characterization

Post-synthesis, compounds are purified and validated using:

Technique Application Reference
Recrystallization Ethanol or ethyl acetate; removes residual aniline
IR Spectroscopy Confirm amide bond (1650–1680 cm⁻¹)
¹H/¹³C NMR Verify aromatic proton shifts and coupling constants
HPLC Assess purity (>95%)

Critical Factors Influencing Reaction Efficiency

Solvent Selection

Dry chlorobenzene is preferred due to its high boiling point and ability to stabilize reactive intermediates. Alternative solvents like dichloromethane may reduce yields due to solvent evaporation during microwave heating.

Catalyst Dependency

Phosphorus trichloride (PCl₃) is essential for activating the carboxyl group. Replacing PCl₃ with other catalysts (e.g., thionyl chloride) often results in incomplete activation and lower yields.

Comparative Analysis of Analogous Compounds

Substituent Effects on Biological Activity

While the target compound’s biological data are unavailable, analogous N-arylcinnamanilides exhibit anti-inflammatory and antimicrobial properties. For example:

Compound IC₅₀ (NF-κB inhibition) Reference
(2E)-N-(3,5-Dichlorophenyl)-3-phenylprop-2-enamide 2.43 µM
(2E)-N-(3,5-Bis(trifluoromethyl)phenyl)-3-(3,4-dichlorophenyl)prop-2-enamide 1.6 µM (antiplasmodial)

Implication : Electron-withdrawing groups enhance bioactivity, suggesting potential utility for the target compound in medicinal chemistry.

Lipophilicity and ADMET Profiling

Experimental logk values (HPLC retention) correlate with cLogP predictions, guiding structure-activity relationships (SAR):

Substituent (Anilide) Logk (Experimental) cLogP (Predicted)
2,5-Dichloro 5.72 5.22
3,5-Trifluoromethyl 6.92 5.94

Note : Higher lipophilicity (cLogP >5) improves membrane permeability but may increase toxicity.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-Dichlorophenyl)-3-(3,4-difluorophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen atoms in the phenyl rings can be substituted using nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Antibacterial Activity

Recent investigations have demonstrated that N-(2,5-Dichlorophenyl)-3-(3,4-difluorophenyl)prop-2-enamide exhibits significant antibacterial properties. In a study evaluating the biological activities of several related compounds, it was found that derivatives with similar structures showed potent activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA) . The compound's efficacy was comparable to established antibiotics, indicating its potential as a therapeutic agent in treating bacterial infections.

Antiviral Properties

Another notable application of this compound is its antiviral activity. Research has indicated that certain derivatives within this chemical class exhibit potent effects against various influenza viruses, including H1N1 and H5N1 strains . The structure-activity relationship (SAR) studies suggest that specific substitutions on the aryl rings enhance antiviral potency, making these compounds promising candidates for further development in antiviral therapies.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. A study focusing on N-arylcinnamamide derivatives reported significant attenuation of inflammation markers in vitro when tested against lipopolysaccharide-induced inflammation models . This suggests that the compound may play a role in managing inflammatory diseases, although further studies are necessary to establish its clinical relevance.

Cancer Research

The compound's structural features have led to investigations into its anticancer properties. Some derivatives have been shown to inhibit cellular proliferation in cancer cell lines . The mechanisms underlying these effects are being studied to understand how modifications to the chemical structure can enhance activity against specific cancer types.

ADMET Properties

Understanding the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of this compound is crucial for its development as a pharmaceutical agent. Recent studies have highlighted the importance of these properties in predicting the compound's behavior in biological systems . Compounds with favorable ADMET characteristics are more likely to succeed in clinical settings.

Data Summary

Application AreaFindings/Insights
Antibacterial ActivityActive against Staphylococcus aureus and MRSA; comparable to antibiotics .
Antiviral PropertiesPotent against influenza viruses; structure modifications enhance activity .
Anti-inflammatory EffectsSignificant reduction in inflammation markers in vitro .
Cancer ResearchInhibits proliferation in cancer cell lines; ongoing investigations .
ADMET PropertiesFavorable profiles noted; critical for pharmaceutical development .

Mechanism of Action

The mechanism of action of N-(2,5-Dichlorophenyl)-3-(3,4-difluorophenyl)prop-2-enamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The target compound’s activity is inferred from analogs with variations in halogenation patterns and aromatic substituents. Key analogs include:

Compound Name Substituents (Amide Side) Substituents (Propenamide Side) Key Properties/Activities Reference ID
(2E)-N-[3,5-bis(Trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide 3,5-bis(CF₃)phenyl 4-chlorophenyl Submicromolar antibacterial activity against MRSA; low cytotoxicity to macrophages
(E)-N-(3,5-bis(trifluoromethyl)phenyl)-3-(3,4-dichlorophenyl)acrylamide (1f) 3,5-bis(CF₃)phenyl 3,4-dichlorophenyl Antitumor activity against AGS and BGC-823 gastric cancer cells (MTT assay)
2-cyano-N-(2,5-dichlorophenyl)-3-(3-fluorophenyl)prop-2-enamide 2,5-dichlorophenyl 3-fluorophenyl Structural analog with reduced halogenation; limited bioactivity data reported (catalog compound)
Target Compound : N-(2,5-Dichlorophenyl)-3-(3,4-difluorophenyl)prop-2-enamide 2,5-dichlorophenyl 3,4-difluorophenyl Hypothesized enhanced lipophilicity due to fluorine atoms; potential for balanced cytotoxicity and broad-spectrum activity (inferred from analogs) N/A
Key Observations:
  • Halogen Position and Bioactivity : 3,4-Dichlorophenyl analogs (e.g., compound 1f in ) exhibit potent antitumor activity, while 3,4-difluorophenyl groups (target compound) may reduce metabolic degradation due to fluorine’s electronegativity and stability .
  • Fluorine substituents may optimize this balance .
  • Breadth of Activity: 3,4-Dichlorophenyl propenamides () demonstrate broader antibacterial spectra (including MRSA and mycobacteria) compared to mono-halogenated derivatives, suggesting that dihalogenation enhances target engagement .
Antibacterial Activity:
  • 3,4-Dichlorophenyl Derivatives : Exhibit MIC values of 0.5–1 μM against Staphylococcus aureus and MRSA, surpassing ampicillin and rifampicin in potency. Cytotoxicity to mammalian cells is minimal (e.g., >80% viability in macrophages) .
  • Fluorinated Analogs : While direct data are unavailable for the target compound, 3-fluorophenyl derivatives () may show reduced potency compared to dichloro analogs due to decreased electrophilicity and steric effects .
Antitumor Activity:
  • Compound 1f (3,4-dichlorophenyl) inhibits gastric cancer cell proliferation (IC₅₀: 2.1–3.8 μM) via apoptosis induction, highlighting the role of chlorine atoms in stabilizing drug-target interactions .
  • The target compound’s 3,4-difluorophenyl group may retain antitumor efficacy with improved pharmacokinetics, as fluorine often enhances bioavailability and half-life .

Physicochemical and ADMET Properties

Property 3,4-Dichlorophenyl Analogs 3,4-Difluorophenyl (Target) 3-Fluorophenyl Analogs
logP 4.5–4.8 ~3.9–4.2 (estimated) 3.1–3.5
Cytotoxicity Low (macrophage viability >80%) Moderate (inferred) Not reported
Metabolic Stability Moderate High (fluorine resistance) Moderate

Biological Activity

N-(2,5-Dichlorophenyl)-3-(3,4-difluorophenyl)prop-2-enamide, a compound with significant structural complexity, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C15H9Cl2F2NO, with a molecular weight of approximately 328.1 g/mol. Its unique structure features both dichlorophenyl and difluorophenyl groups attached to a prop-2-enamide backbone, which may influence its biological properties and reactivity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily focusing on anti-inflammatory and antibacterial properties:

  • Anti-inflammatory Activity : this compound has shown effectiveness in modulating the NF-κB signaling pathway, a critical regulator of inflammatory responses. Inhibition of this pathway can lead to reduced production of pro-inflammatory cytokines.
  • Antibacterial Activity : Preliminary studies suggest that derivatives of this compound demonstrate antibacterial effects against strains such as Staphylococcus aureus, indicating potential for therapeutic applications in treating infections.

The mechanisms through which this compound exerts its biological effects include:

  • Enzymatic Modulation : The compound has been observed to inhibit key enzymes involved in inflammatory pathways. For example, it may affect the activity of cyclooxygenase (COX) enzymes, which are crucial in the synthesis of inflammatory mediators.
  • Transcription Factor Inhibition : It can inhibit the activation of transcription factors such as NF-κB and STAT3, thereby reducing the expression of genes associated with inflammation and immune response.

Case Studies and Research Findings

Several studies have documented the biological activities and therapeutic potential of this compound:

  • Study on Anti-inflammatory Effects : A study demonstrated that derivatives similar to this compound significantly decreased the levels of inducible nitric oxide synthase (iNOS) and COX-2 in RAW264.7 cells. The IC50 values for COX inhibition were reported at approximately 23.8 μM for COX-2 and 19.45 μM for COX-1 .
CompoundIC50 (μM)Target Enzyme
This compound23.8COX-2
This compound19.45COX-1
  • Antibacterial Activity Assessment : Another study highlighted its antibacterial efficacy against Staphylococcus aureus, suggesting that modifications to the structure could enhance its antimicrobial properties further .

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